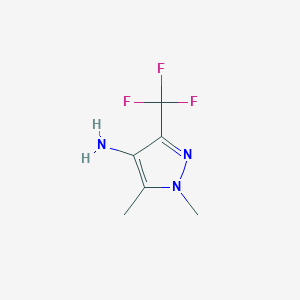
1-(2-Fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 2-fluoro-4-nitroaniline with trifluoromethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, often around 100-120°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium catalyst.
Reduction: Potassium permanganate (KMnO4).
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of 1-(2-amino-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(2-fluoro-4-nitrophenyl)thiomorpholine: Similar in structure but contains a thiomorpholine ring instead of a pyrazole ring.
1-(2-fluoro-4-nitrophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyrazole ring.
Methyl (2-fluoro-4-nitrophenyl)acetate: Contains an acetate group instead of a pyrazole ring.
The uniqueness of 1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole lies in its combination of a pyrazole ring with a trifluoromethyl group, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H5F4N3O2 |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H5F4N3O2/c11-7-5-6(17(18)19)1-2-8(7)16-4-3-9(15-16)10(12,13)14/h1-5H |
InChI Key |
XRPMAOOMDRSXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-iodo-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B10907454.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10907459.png)
amino]-5-oxopentanoic acid](/img/structure/B10907468.png)
![1-[(4-tert-butylphenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907474.png)

![2-cyclopropyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B10907479.png)
![4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B10907485.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B10907493.png)
![N-butyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10907498.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B10907505.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B10907511.png)

![1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine](/img/structure/B10907518.png)
